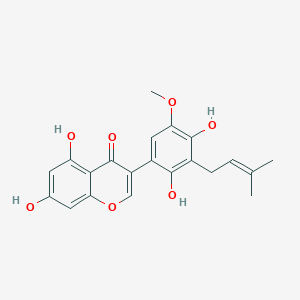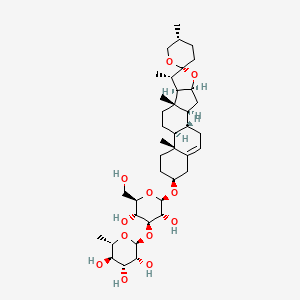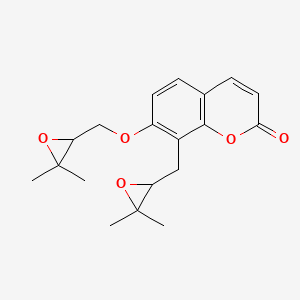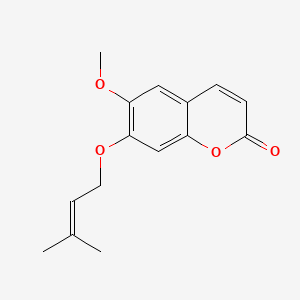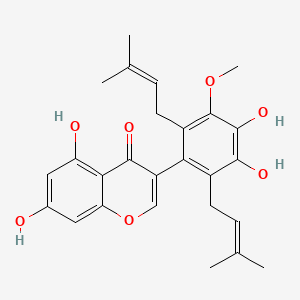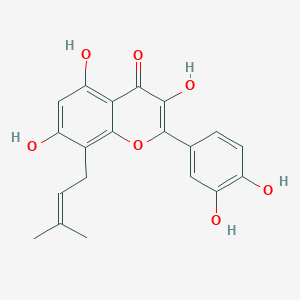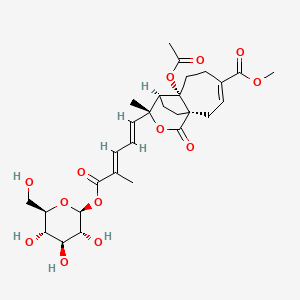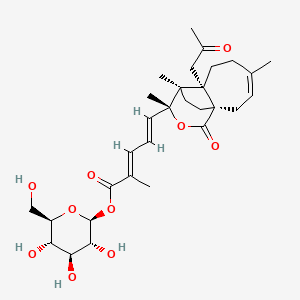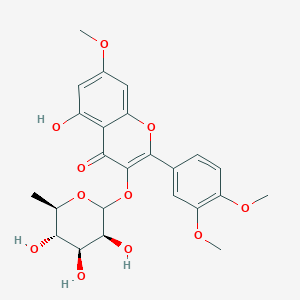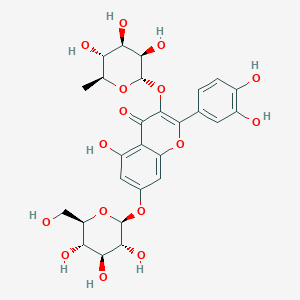
6,7,3',4'-Tetrahydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,3’,4’-Tetrahydroxyflavone is a natural product found in Perilla frutescens . It has the molecular formula C15H10O6 .
Molecular Structure Analysis
The molecular weight of 6,7,3’,4’-Tetrahydroxyflavone is 286.24 g/mol . The IUPAC name is 2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one . The InChIKey is GGHXUACYEVVMIT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
6,7,3’,4’-Tetrahydroxyflavone has a molecular weight of 286.24 g/mol, an XLogP3 of 2.6, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its exact mass is 286.04773803 g/mol .Aplicaciones Científicas De Investigación
Fisetin's Interaction with DNA : Fisetin and related compounds exhibit potent binding to DNA, which could have implications for therapeutic drug design, particularly in diseases related to DNA damage or genetic disorders (Sengupta et al., 2014).
Pharmacological Interactions : The interaction of fisetin with human serum albumin (HSA) has been studied, revealing insights into the pharmacological mechanisms and potential therapeutic applications of fisetin in treating inflammatory and nociceptive conditions (Ma, Wang, & Xie, 2012).
Radioprotective Properties : Fisetin has been found to improve the survival of irradiated mice by restoring hematopoietic function, indicating its potential as a radioprotector (Liu et al., 2017).
Anti-HIV and Anticancer Properties : Certain flavones, including derivatives of fisetin, have shown anti-HIV and anticancer properties. These compounds can inhibit DNA topoisomerase IIα activity, which is crucial for cancer cell proliferation (Kongkum et al., 2012).
Anti-inflammatory and Antioxidant Effects : Fisetin exhibits significant antioxidant properties, which are beneficial for dietary health and may contribute to its anti-inflammatory effects. These properties are being explored for potential therapeutic applications (Jing, Ma, Fan, & Jia, 2017).
Diabetes Management : Fisetin has shown potential in modulating key enzymes of carbohydrate metabolism, which could be beneficial for managing diabetes and related metabolic disorders (Prasath & Subramanian, 2011).
Neuroprotection : Research indicates that fisetin has neuroprotective properties and can inhibit the aggregation of amyloid beta protein, suggesting its potential use in treating Alzheimer's disease (Akaishi et al., 2008).
Cancer Prevention and Treatment : Fisetin has been studied for its role in inhibiting cancer growth by affecting cell cycle, apoptosis, angiogenesis, invasion, and metastasis. Its safety profile makes it a potential candidate for cancer prevention and treatment (Lall, Adhami, & Mukhtar, 2016).
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6,7,3’,4’-Tetrahydroxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant impact on enzyme activity and can decrease the toxic effect of chemicals
Cellular Effects
The effects of 6,7,3’,4’-Tetrahydroxyflavone on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the PI3K/Akt/mTOR and MAPK pathways .
Molecular Mechanism
At the molecular level, 6,7,3’,4’-Tetrahydroxyflavone exerts its effects through various mechanisms. It has been found to have binding interactions with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact molecular mechanism of action is complex and depends on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7,3’,4’-Tetrahydroxyflavone can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
6,7,3’,4’-Tetrahydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being elucidated.
Transport and Distribution
The transport and distribution of 6,7,3’,4’-Tetrahydroxyflavone within cells and tissues are critical aspects of its biological activity. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXUACYEVVMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
